Triricinolein Triricinolein Triricinolein is a triglyceride formed by acylation of the three hydroxy groups of glycerol with ricinoleic acid, ((9Z,12R)-12-hydroxydec-9-enoic acid). It is the main constituent of castor oil. It is a triglyceride, a homoallylic alcohol and a secondary alcohol. It derives from a ricinoleic acid.
Brand Name: Vulcanchem
CAS No.: 2540-54-7
VCID: VC1855230
InChI: InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1
SMILES: CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Molecular Formula: C57H104O9
Molecular Weight: 933.4 g/mol

Triricinolein

CAS No.: 2540-54-7

Cat. No.: VC1855230

Molecular Formula: C57H104O9

Molecular Weight: 933.4 g/mol

* For research use only. Not for human or veterinary use.

Triricinolein - 2540-54-7

Specification

CAS No. 2540-54-7
Molecular Formula C57H104O9
Molecular Weight 933.4 g/mol
IUPAC Name 2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate
Standard InChI InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1
Standard InChI Key ZEMPKEQAKRGZGQ-VBJOUPRGSA-N
Isomeric SMILES CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
SMILES CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Canonical SMILES CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Triricinolein, also known as glyceryl triricinoleate or glycerol triricinoleate, represents a complex triglyceride with multiple functional groups. The compound possesses several identifying characteristics that distinguish it from other triglycerides. Triricinolein is registered with CAS numbers 2540-54-7 and alternatively 15505-14-3, allowing for proper identification in chemical databases and regulatory frameworks . The compound appears in various chemical databases including PubChem, ChemicalBook, and the LIPID MAPS Structure Database, indicating its significance in biochemical research and applications . Additional synonyms include ricinolein, 1,2,3-tris(((9Z,12R)-12-hydroxy-9-octadecenoyl)oxy)propane, and propane-1,2,3-triyl (9Z,12R,9'Z,12'R,9''Z,12''R)tris(12-hydroxyoctadec-9-enoate), providing researchers with multiple identification parameters to access information about this compound . These systematic naming conventions follow the International Union of Pure and Applied Chemistry (IUPAC) guidelines for consistent identification across scientific literature.

Molecular Structure and Properties

Triricinolein has the molecular formula C57H104O9 with a calculated molecular weight of 933.4 g/mol . The structure features a glycerol backbone with three ricinoleic acid molecules attached through ester bonds, creating a triglyceride with distinctive hydroxyl groups on each fatty acid chain . Specifically, triricinolein is formed by the acylation of the three hydroxyl groups of glycerol with ricinoleic acid ((9Z,12R)-12-hydroxydec-9-enoic acid), resulting in a molecule that contains both ester linkages and secondary hydroxyl groups . The compound is classified as a triglyceride, a homoallylic alcohol, and a secondary alcohol, exhibiting functional relationships to ricinoleic acid . Physical properties of triricinolein include a predicted boiling point of 879.2±65.0°C and a predicted density of 0.977±0.06 g/cm³, making it a high-boiling compound with moderate density . The physical form is described as a colorless oil that demonstrates light sensitivity, requiring appropriate storage conditions to maintain stability . These structural characteristics contribute to triricinolein's unique chemical behavior and biological functions.

Stereochemistry and Isomerism

Triricinolein exhibits complex stereochemistry due to multiple chiral centers and double bonds within its structure. The compound contains specific stereochemical designations, as indicated by its full chemical name: propane-1,2,3-triyl (9Z,12R,9'Z,12'R,9''Z,12''R)tris(12-hydroxyoctadec-9-enoate) . Each ricinoleic acid moiety contains a cis (Z) configuration at the C9-C10 double bond and an R configuration at the C12 hydroxyl group, resulting in specific spatial arrangements that influence the compound's physical properties and biological activity . These stereochemical features are critical to the function of triricinolein in natural systems and contribute to its compatibility with biological membranes and enzymatic processes . The specific stereochemistry also distinguishes triricinolein from other triglycerides and contributes to the unique properties of castor oil . Understanding the three-dimensional structure of triricinolein is essential for predicting its interactions with biological systems and developing applications that leverage its distinctive stereochemical features .

Natural Occurrence and Distribution

Presence in Castor Oil

Triricinolein constitutes the predominant component of castor oil, accounting for approximately 90% of its total composition . Castor oil is derived from the seeds of Ricinus communis L. (castor bean), a member of the Euphorbiaceae family, which is cultivated in various geographical regions worldwide . The high concentration of triricinolein in castor oil contributes significantly to the oil's unique viscosity, stability, and functional properties that distinguish it from other vegetable oils . Analysis of castor oil indicates that beyond triricinolein, the oil contains several related triacylglycerols including 1,2-diricinoleoyl-3-oleoyl-sn-glycerol, 1,2-diricinoleoyl-3-linoleoyl-sn-glycerol, and 1,2-diricinoleoyl-3-linolenoyl-sn-glycerol, demonstrating the diverse triglyceride profile of this natural product . These molecular species have been identified through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, enabling detailed characterization of castor oil's composition . The Malaysian variety of castor bean has been specifically noted to contain triricinolein as a major fatty acid component of its seed oil, highlighting geographical variations in the plant's biochemical profile .

Acylglycerol Diversity in Castor Oil

Recent research has expanded our understanding of the complex mixture of acylglycerols present in castor oil beyond the predominant triricinolein. Using electrospray ionization-mass spectrometry with lithium adducts of acylglycerols in HPLC fractions, researchers have identified thirty-four new molecular species of acylglycerols containing hydroxy fatty acids in castor oil . The chain lengths of fatty acid substituents in these acylglycerols range from C16 to C23, with the number of double bonds varying from zero to three and hydroxyl groups ranging from zero to three per fatty acid chain . Among the unusual findings was the identification of a proposed 12-hydroxy-9,13-octadecadienoic acid (OH18:2) structure and an odd-numbered long-chain fatty acid, tricosanoic acid (23:0) . Furthermore, novel estolides and tetraacylglycerols have been discovered, including complex structures such as (12-ricinoleoylricinoleoyl)-ricinoleoyl-linoleoyl-glycerol (RRRL) and several related compounds where non-hydroxylated fatty acids are directly attached to the glycerol backbone . These findings significantly enhance our understanding of the diverse acylglycerol composition in castor oil and provide insights into its biosynthetic pathways.

Biosynthesis and Metabolism

Biosynthetic Pathway in Castor Bean

The biosynthesis of triricinolein in castor beans follows a specialized pathway that has been elucidated through detailed molecular studies. Research examining the biosynthetic pathway of triacylglycerols containing ricinoleate has focused on determining the steps that lead to the high levels of ricinoleate incorporation in castor oil . The pathway begins with the substrate 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, which undergoes hydroxylation by oleoyl-12-hydroxylase to form 1-palmitoyl-2-ricinoleoyl-sn-glycero-3-phosphocholine as the immediate and major metabolite . Additional metabolites identified in this process include 2-linoleoyl-phosphatidylcholine (PC) and phosphatidylethanolamine, demonstrating the complexity of lipid metabolism in castor beans . The subsequent steps involve the conversion of phospholipids to free fatty acids through phospholipase activity, with a strong preference for ricinoleate at the sn-2 position of phosphatidylcholine, followed by incorporation into triacylglycerols . This selective enzymatic process explains the high concentration of ricinoleate-containing triglycerides, particularly triricinolein, in castor oil .

Enzymatic Processes and Regulation

Analytical Identification and Characterization

Chromatographic and Spectroscopic Methods

The identification and characterization of triricinolein rely on sophisticated analytical techniques that enable precise structural determination. High-performance liquid chromatography (HPLC) has been extensively utilized to separate and analyze triricinolein from other acylglycerols in castor oil, particularly when coupled with mass spectrometry for definitive molecular identification . In landmark studies, HPLC analysis of castor bean microsomal incubations has been instrumental in tracking the hydroxylase reaction and monitoring the movement of 14C-ricinoleate through phospholipids into triacylglycerols, with triricinolein identified as the predominant product . Mass spectrometry, particularly electrospray ionization-mass spectrometry using lithium adducts of acylglycerols, has proven exceptionally valuable for identifying and characterizing triricinolein and related compounds in complex mixtures . These techniques enable researchers to determine the exact molecular weight, elemental composition, and structural features of triricinolein, including the positions of fatty acid attachments and hydroxyl groups . Nuclear magnetic resonance (NMR) spectroscopy complements these methods by providing detailed information about the three-dimensional structure and stereochemical configurations of the molecule, contributing to comprehensive characterization of this important triglyceride.

Reference Standards and Identification

Applications and Industrial Significance

Cosmetic Applications

Triricinolein, as a major component of castor oil, has established applications in the cosmetics industry due to its favorable properties. The Cosmetic Ingredient Review (CIR) has evaluated triricinolein along with other glyceryl triesters and determined them to be safe as used in cosmetic products . These compounds function as occlusive skin-conditioning agents and/or nonaqueous viscosity-increasing agents in a wide variety of cosmetic formulations . The safety assessment encompassed multiple glyceryl triesters including triricinolein, with comprehensive evaluation of potential dermal absorption, irritation, sensitization, and toxicological effects . Clinical tests have demonstrated that formulations containing these glyceryl triesters produce no irritation reactions when applied to human skin, supporting their safety profile for cosmetic applications . The CIR Expert Panel specifically concluded that triricinolein and related glyceryl triesters are safe as used in cosmetics based on available data, providing a regulatory foundation for their continued use in personal care products . These findings have allowed the cosmetics industry to utilize triricinolein's unique properties in formulations requiring specific viscosity profiles and skin-conditioning benefits.

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